molecular formula C12H16N2 B14064644 Propanenitrile, 3-[(1-methylethyl)phenylamino]- CAS No. 10155-17-6

Propanenitrile, 3-[(1-methylethyl)phenylamino]-

Cat. No.: B14064644
CAS No.: 10155-17-6
M. Wt: 188.27 g/mol
InChI Key: TZDBPMHFGDTQND-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[(1-methylethyl)phenylamino]- is an organic compound with the molecular formula C12H16N2. It is also known by other names such as N-(2-Cyanoethyl)-N-isopropylaniline. This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a phenylamino group substituted at the third position. It is commonly used as an intermediate in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-[(1-methylethyl)phenylamino]- can be synthesized through several methods. One common synthetic route involves the reaction of aniline with acrylonitrile in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the aniline nucleophilically attacking the acrylonitrile to form the desired product.

Industrial Production Methods

In industrial settings, the production of Propanenitrile, 3-[(1-methylethyl)phenylamino]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[(1-methylethyl)phenylamino]- undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenylamino group.

Scientific Research Applications

Propanenitrile, 3-[(1-methylethyl)phenylamino]- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[(1-methylethyl)phenylamino]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, while the phenylamino group can engage in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile, 3-(phenylamino)-: Similar structure but lacks the isopropyl group.

    Propanenitrile, 3-(methylamino)-: Contains a methyl group instead of the phenyl group.

    Propanenitrile, 3-(ethylamino)-: Contains an ethyl group instead of the phenyl group.

Uniqueness

Propanenitrile, 3-[(1-methylethyl)phenylamino]- is unique due to the presence of both the isopropyl and phenylamino groups, which confer distinct chemical and physical properties

Properties

CAS No.

10155-17-6

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(N-propan-2-ylanilino)propanenitrile

InChI

InChI=1S/C12H16N2/c1-11(2)14(10-6-9-13)12-7-4-3-5-8-12/h3-5,7-8,11H,6,10H2,1-2H3

InChI Key

TZDBPMHFGDTQND-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC#N)C1=CC=CC=C1

Origin of Product

United States

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